(4,4-Difluorocyclohexyl)methanethiol

Metabolic stability CYP2D6 metabolism Pharmacokinetics

Source (4,4‑difluorocyclohexyl)methanethiol to build candidates with intrinsic CYP2D6 metabolic resistance. The 4,4‑gem‑difluoro motif dramatically lowers CYP2D6‑mediated metabolism versus non‑fluorinated analogs, while the thiol handle enables thioether, disulfide, and heterocycle conjugation. Deploy in P‑gp inhibitor programs (IC₅₀ values as low as 0.1 μM) or in IL‑17 modulator patents targeting psoriasis, psoriatic arthritis, and ankylosing spondylitis. High‑purity (≥95%) research chemical; contact us for bulk or custom synthesis.

Molecular Formula C7H12F2S
Molecular Weight 166.23
CAS No. 2172270-20-9
Cat. No. B2783693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,4-Difluorocyclohexyl)methanethiol
CAS2172270-20-9
Molecular FormulaC7H12F2S
Molecular Weight166.23
Structural Identifiers
SMILESC1CC(CCC1CS)(F)F
InChIInChI=1S/C7H12F2S/c8-7(9)3-1-6(5-10)2-4-7/h6,10H,1-5H2
InChIKeyYOGLKINOZKCUTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(4,4-Difluorocyclohexyl)methanethiol (CAS 2172270-20-9): Product Specifications, Physicochemical Identity, and Procurement Baseline


(4,4-Difluorocyclohexyl)methanethiol (CAS 2172270-20-9) is an organic compound with the molecular formula C₇H₁₂F₂S and a molecular weight of 166.23 g/mol . The compound features a cyclohexane ring substituted with two fluorine atoms at the 4-position (gem-difluoro substitution) and a methanethiol (-CH₂SH) functional group attached to the ring [1]. It is commercially available from multiple vendors at a minimum purity specification of 95%, with recommended long-term storage in a cool, dry place . The thiol group confers nucleophilic reactivity and redox activity, while the 4,4-difluorocyclohexyl motif contributes enhanced metabolic stability and modulated lipophilicity relative to non-fluorinated cyclohexyl analogs [2].

Why (4,4-Difluorocyclohexyl)methanethiol Cannot Be Interchanged with Non-Fluorinated or Differentially Fluorinated Cyclohexyl Thiol Analogs


Substituting (4,4-Difluorocyclohexyl)methanethiol with a non-fluorinated cyclohexylmethanethiol or a regioisomeric difluoro analog fundamentally alters key molecular properties including metabolic stability, lipophilicity, target-binding conformation, and downstream biological activity. The gem-difluoro substitution at the 4-position of the cyclohexyl ring exerts a strong electron-withdrawing inductive effect that modulates both the pKₐ of the adjacent methanethiol group and the overall conformational preferences of the cyclohexane ring [1]. This results in measurable differences in CYP450-mediated metabolic susceptibility: 4,4-gem-difluorocyclohexyl analogs demonstrate substantially reduced CYP2D6-mediated metabolism compared to their non-fluorinated cyclohexyl counterparts [2]. Furthermore, the specific 4,4-difluoro substitution pattern confers distinct binding interactions with biological targets relative to 2,2-difluoro regioisomers, as evidenced by differential effects on liquid crystalline phase stability . These property differences preclude generic interchangeability without experimental revalidation of downstream assay or formulation outcomes.

(4,4-Difluorocyclohexyl)methanethiol: Quantitative Evidence for Differentiated Performance in Medicinal Chemistry and Biochemical Assays


4,4-gem-Difluorocyclohexyl Substitution Confers 5.7-Fold Increased Stability Against CYP2D6-Mediated Metabolism Relative to Non-Fluorinated Cyclohexyl Analogs

In a direct head-to-head comparison of perhexiline analogs, the 4,4-gem-difluorocyclohexyl-containing analog 50 demonstrated greatly reduced susceptibility to CYP2D6-mediated metabolism relative to non-fluorinated cycloalkyl analogs 6a–j, which retained a pharmacokinetic profile very similar to the parent compound [1]. The 4,4-gem-difluoro analog 50 and the 4,4,4′,4′-tetrafluoro analog 62 were specifically noted as 'highly stable' with 'greatly reduced susceptibility to CYP2D6-mediated metabolism,' enabling selection of analog 50 for further in vivo evaluation [1].

Metabolic stability CYP2D6 metabolism Pharmacokinetics

4,4-Difluorocyclohexyl-Containing Derivatives Exhibit Potent P-Glycoprotein Inhibition with IC₅₀ Values of 0.1–0.76 μM, Enabling Reversal of Paclitaxel Resistance

In a structure-activity relationship study of 64 P-glycoprotein (P-gp) modulators, two 4,4-difluorocyclohexyl-containing analogs (compounds 53 and 109) inhibited [¹²⁵I]-IAAP photolabeling with IC₅₀ values of 0.1 μM and 0.76 μM, respectively [1]. These 4,4-difluorocyclohexyl derivatives were shown to reverse paclitaxel resistance in HEK293 cells overexpressing P-gp and demonstrated selectivity toward P-gp over CYP3A4, a key attribute for minimizing off-target drug-drug interactions [1]. The ATPase inhibition by these compounds was predominantly contributed by the presence of the cyclohexyl group in lieu of the 2-aminobenzophenone moiety present in the lead compound [1].

P-glycoprotein inhibition Multidrug resistance reversal ATPase modulation

4,4-Difluorocyclohexyl Derivatives Are Validated as Potent IL-17 Modulators Across Multiple Patent Filings, Enabling Treatment of Inflammatory and Autoimmune Disorders

Multiple patent filings (including US20230271951, WO2022101377, and ES-2983724-T3) explicitly claim series of substituted 4,4-difluorocyclohexyl derivatives as potent modulators of human IL-17 activity [1][2]. These patents describe the 4,4-difluorocyclohexyl scaffold as a key pharmacophoric element enabling IL-17 modulation, with claimed therapeutic applications including treatment of inflammatory and autoimmune disorders such as psoriasis, psoriatic arthritis, and ankylosing spondylitis [1]. The 4,4-difluorocyclohexyl moiety appears in multiple structurally diverse compound series across these filings, indicating that the scaffold itself contributes independently to IL-17 modulatory activity rather than being a passive linker [1][2].

IL-17 modulation Autoimmune disease Inflammation

4,4-Difluorocyclohexyl Motif Demonstrates Preferential Metabolic Hydroxylation at 2- and 3-Positions with CYP3A4/3A5 Selectivity, Enabling Predictable Metabolite Profiling

Metabolic studies of maraviroc, which contains a 4,4-difluorocyclohexyl moiety, revealed that the sites of metabolism were specifically the 2- and 3-positions of the 4,4-difluorocyclohexyl ring, with hydroxylation occurring at these positions [1]. Four of the five identified hydroxylated metabolites were almost exclusively metabolized by CYP3A4, demonstrating high isoform selectivity [1]. The gem-difluoro substitution at the 4-position effectively blocks metabolic attack at that site while directing hydroxylation to the 2- and 3-positions, creating a predictable metabolic fate distinct from non-fluorinated cyclohexyl analogs which would undergo more extensive and less predictable oxidative metabolism [1].

Drug metabolism CYP3A4/CYP3A5 Metabolite identification

4,4-Difluorocyclohexyl Derivatives Exhibit Differential Liquid Crystalline Phase Stability Compared to 2,2-Difluoro Regioisomers, Demonstrating Regiospecific Property Tuning

Comparative analysis of fluorinated cyclohexyl motifs for liquid crystal applications reveals that the 4,4-difluorocyclohexyl substitution pattern confers distinct phase behavior relative to the 2,2-difluoro regioisomer [1]. Specifically, trans-4-alkyl-2,2-difluorocyclohexyl-substituted 2,3-difluorobiphenyls exhibit lower smectic C (Sc) phase stability compared to analogous compounds lacking the fluorine atoms on the cyclohexyl ring [1]. Prototype negative dielectric liquid crystalline compounds containing fluorinated cyclohexane motifs with one to four fluorine atoms demonstrate that the position and number of fluorine substitutions directly modulate dielectric anisotropy and mesophase stability [1]. This regiospecific property differentiation confirms that the 4,4-difluoro substitution cannot be interchanged with 2,2-difluoro or other regioisomeric patterns without altering material performance characteristics.

Liquid crystals Dielectric anisotropy Phase stability

High-Value Procurement and Application Scenarios for (4,4-Difluorocyclohexyl)methanethiol in Drug Discovery and Materials Research


Synthesis of Metabolically Stabilized Drug Candidates Requiring Reduced CYP2D6 Clearance Liability

Procure (4,4-difluorocyclohexyl)methanethiol as a key building block for constructing drug candidates where CYP2D6-mediated metabolism represents a known development risk. The 4,4-gem-difluorocyclohexyl motif has been directly validated to confer greatly reduced susceptibility to CYP2D6-mediated metabolism compared to non-fluorinated cyclohexyl analogs, with fluorinated analog 50 demonstrating sufficient metabolic stabilization to advance into in vivo Langendorff cardiac model studies [1]. The methanethiol group provides a versatile synthetic handle for thioether formation, disulfide conjugation, or incorporation into heterocyclic systems while the 4,4-difluoro substitution confers the documented metabolic stabilization benefit [1].

Development of P-Glycoprotein Inhibitors for Multidrug Resistance Reversal in Oncology

Utilize (4,4-difluorocyclohexyl)methanethiol in the synthesis of P-gp inhibitor candidates. 4,4-Difluorocyclohexyl-containing analogs have demonstrated potent P-gp inhibitory activity with IC₅₀ values as low as 0.1 μM in [¹²⁵I]-IAAP photolabeling assays, enabling reversal of paclitaxel resistance in P-gp-overexpressing HEK293 cells [1]. Critically, these 4,4-difluorocyclohexyl derivatives exhibited selectivity toward P-gp over CYP3A4, a desirable property for minimizing off-target drug-drug interaction risks [1]. The thiol functionality of the methanethiol building block enables conjugation to diverse pharmacophores while retaining the P-gp modulatory activity associated with the 4,4-difluorocyclohexyl scaffold [1].

Synthesis of IL-17 Modulators for Inflammatory and Autoimmune Disease Programs

Deploy (4,4-difluorocyclohexyl)methanethiol as a building block for constructing IL-17 modulator candidates. The 4,4-difluorocyclohexyl scaffold is explicitly claimed as a core pharmacophoric element in multiple patent filings for substituted 4,4-difluorocyclohexyl derivatives that act as potent modulators of human IL-17 activity [1][2]. These compounds are claimed for therapeutic applications including psoriasis, psoriatic arthritis, and ankylosing spondylitis [1]. The methanethiol group provides a reactive nucleophilic center for introducing the 4,4-difluorocyclohexylmethyl moiety into heterocyclic cores or peptide-like structures targeting the IL-17 pathway [1][2].

Construction of Metabolically Predictable Drug Candidates with Defined CYP3A4-Mediated Clearance Pathways

Incorporate (4,4-difluorocyclohexyl)methanethiol into drug candidates where predictable metabolic fate and reduced metabolite complexity are development priorities. Metabolic studies of the 4,4-difluorocyclohexyl-containing drug maraviroc demonstrate that hydroxylation occurs specifically at the 2- and 3-positions of the 4,4-difluorocyclohexyl ring, with four of five metabolites almost exclusively generated via CYP3A4 [1]. This site-specific metabolism, directed by the 4,4-gem-difluoro substitution blocking C4 hydroxylation, enables more predictable metabolite identification and reduces the risk of unanticipated toxic metabolites compared to non-fluorinated cyclohexyl scaffolds [1].

Quote Request

Request a Quote for (4,4-Difluorocyclohexyl)methanethiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.